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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various sample

matrices for the isotopic analysis of Lead-206 (²⁰⁶Pb). The methodologies cover sample

digestion, purification of lead through ion exchange chromatography, and analysis by Multi-

Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Adherence to these

protocols is critical for obtaining accurate and precise isotopic data.

Overview of the Analytical Workflow
The precise and accurate measurement of lead isotopes from solid samples involves a multi-

step process.[1] The sample must first be brought into solution through acid digestion.

Subsequently, lead is separated and purified from the sample matrix using ion exchange

chromatography. Finally, the isotopic composition of the purified lead is determined using MC-

ICP-MS. For aqueous samples, the initial acid digestion step is omitted.[1]

The entire analytical workflow is designed to minimize contamination and ensure the accurate

determination of lead isotopic ratios. A visual representation of this workflow is provided below.

Sample Preparation Isotopic Analysis

Sample Collection Sample DigestionSolid Samples Ion Exchange ChromatographyMatrix Removal MC-ICP-MS AnalysisPurified Pb Data ProcessingIsotope Ratios

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b076495?utm_src=pdf-interest
https://www.benchchem.com/product/b076495?utm_src=pdf-body
https://tsapps.nist.gov/srmext/certificates/archives/981.pdf
https://tsapps.nist.gov/srmext/certificates/archives/981.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for Lead-206 isotopic analysis.

Sample Digestion Protocols
The goal of sample digestion is to completely dissolve the sample matrix, bringing the lead into

a solution suitable for chromatographic separation. The choice of acid digestion protocol

depends on the sample type. All procedures should be performed in a clean laboratory

environment using high-purity reagents to minimize lead contamination.

Protocol for Geological Samples (e.g., Rocks,
Sediments, Soils)
This protocol is designed for the dissolution of silicate-rich matrices.

Materials:

Concentrated Hydrofluoric acid (HF), trace metal grade

Concentrated Nitric acid (HNO₃), trace metal grade

Concentrated Hydrochloric acid (HCl), trace metal grade

Perchloric acid (HClO₄), trace metal grade (optional)

Deionized water (18.2 MΩ·cm)

Savillex® PFA vials (or similar)

Hot plate

Procedure:

Weigh approximately 100-200 mg of the powdered and homogenized sample into a clean

PFA vial.

In a fume hood, add 2 mL of concentrated HNO₃ and 4 mL of concentrated HF to the vial.
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Cap the vial and place it on a hot plate at 120°C for 48 hours.

After cooling, uncap the vial and evaporate the solution to dryness on the hot plate at 80°C.

Add 2 mL of concentrated HNO₃ and evaporate to dryness again to remove any remaining

fluorides. Repeat this step if a precipitate is still visible.

Add 1 mL of concentrated HNO₃ and 1 mL of concentrated HCl. Cap the vial and heat at

100°C for 12 hours.

Evaporate the solution to near dryness and then re-dissolve the residue in 2 mL of 1 M HCl.

The sample is now ready for ion exchange chromatography.

Table 1: Acid Digestion Parameters for Geological Samples

Parameter Value

Sample Weight 100-200 mg

HNO₃ (initial) 2 mL

HF 4 mL

Digestion Temperature 120°C

Digestion Time 48 hours

Evaporation Temperature 80°C

Final Dissolution 2 mL of 1 M HCl

Protocol for Biological Samples (e.g., Tissues, Blood,
Plant Material)
This protocol uses a combination of nitric acid and hydrogen peroxide to digest organic matter.

Materials:

Concentrated Nitric acid (HNO₃), trace metal grade
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Hydrogen peroxide (H₂O₂), 30%, trace metal grade

Deionized water (18.2 MΩ·cm)

Digestion vessels (e.g., DigiTUBEs)

Hot block or microwave digestion system

Procedure (Hot Block Method):

Weigh an appropriate amount of the dried and homogenized sample (e.g., 250-500 mg of

tissue) into a digestion vessel.

In a fume hood, add 5 mL of concentrated HNO₃.

Place the vessel on a hot block at 95°C and reflux for 4 hours.

Allow the vessel to cool, then add 2 mL of 30% H₂O₂.

Return the vessel to the hot block and continue heating until the solution is clear.

Evaporate the solution to a small volume (approximately 0.5-1 mL).

Cool and dilute the sample with deionized water to a final volume of 10 mL in a 2% HNO₃

matrix. The sample is now ready for analysis or further purification if necessary.

Table 2: Acid Digestion Parameters for Biological Samples (Hot Block)

Parameter Value

Sample Weight 250-500 mg

HNO₃ 5 mL

H₂O₂ (30%) 2 mL

Digestion Temperature 95°C

Digestion Time 4+ hours

Final Matrix 2% HNO₃
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Ion Exchange Chromatography for Lead Purification
Ion exchange chromatography is employed to separate lead from other matrix elements that

could cause interferences during mass spectrometric analysis. Anion exchange resins are

commonly used for this purpose.
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Caption: Ion exchange chromatography workflow for lead purification.
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Protocol for Lead Separation using Anion Exchange
Resin
Materials:

Anion exchange resin (e.g., Bio-Rad AG® 1-X8, 100-200 mesh)

Chromatography columns (e.g., 0.5 mL volume)

Concentrated Hydrochloric acid (HCl), trace metal grade

Deionized water (18.2 MΩ·cm)

Procedure:

Prepare a slurry of the anion exchange resin in deionized water.

Load the slurry into the chromatography columns to create a resin bed of approximately 0.5

mL.

Column Cleaning: Wash the resin with 5 mL of 6 M HCl followed by 5 mL of deionized water.

Repeat this cycle three times.

Column Conditioning: Equilibrate the column with 2 mL of 1.5 M HCl.

Sample Loading: Load the digested sample (dissolved in 1.5 M HCl) onto the column.

Matrix Elution: Wash the column with 2 mL of 1.5 M HCl to elute matrix elements. Discard

this fraction.

Lead Elution: Elute the lead from the resin with 2 mL of 6 M HCl.

Collection: Collect the lead-containing fraction in a clean PFA vial.

Evaporate the collected fraction to dryness on a hot plate at 80°C.

Re-dissolve the purified lead residue in 1 mL of 2% HNO₃ for MC-ICP-MS analysis.
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Table 3: Ion Exchange Chromatography Parameters

Step Reagent Volume Purpose

Cleaning 6 M HCl / H₂O 5 mL (x3)
Remove contaminants

from resin

Conditioning 1.5 M HCl 2 mL
Prepare resin for

sample loading

Sample Loading Sample in 1.5 M HCl ~1 mL
Load sample onto

resin

Matrix Elution 1.5 M HCl 2 mL
Remove interfering

elements

Lead Elution 6 M HCl 2 mL
Isolate and collect

lead

Final Dissolution 2% HNO₃ 1 mL
Prepare for MC-ICP-

MS

MC-ICP-MS Analysis
The isotopic composition of the purified lead is measured using a Multi-Collector Inductively

Coupled Plasma Mass Spectrometer.

Instrumental Parameters and Quality Control
Instrumental mass bias is a significant factor in MC-ICP-MS measurements and requires

correction.[1] This is typically achieved through sample-standard bracketing using a well-

characterized isotopic standard, such as NIST SRM 981.

Table 4: Typical MC-ICP-MS Operating Conditions for Lead Isotope Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://tsapps.nist.gov/srmext/certificates/archives/981.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting

RF Power 1200-1400 W

Plasma Gas Flow 15 L/min Ar

Auxiliary Gas Flow 0.8-1.0 L/min Ar

Nebulizer Gas Flow Optimized for sample uptake

Sample Introduction Desolvating nebulizer system

Detector Array Faraday cups for ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb

Integration Time 10 seconds per measurement

Measurements per Block 15

Blocks per Analysis 3

Data Quality and Reference Materials
The accuracy and precision of the measurements are monitored by repeated analysis of the

National Institute of Standards and Technology (NIST) Standard Reference Material (SRM)

981.

Table 5: Certified Isotopic Ratios for NIST SRM 981

Isotope Ratio Certified Value Uncertainty (±)

²⁰⁶Pb / ²⁰⁴Pb 16.937 0.004

²⁰⁷Pb / ²⁰⁴Pb 15.491 0.003

²⁰⁸Pb / ²⁰⁴Pb 36.722 0.008

²⁰⁷Pb / ²⁰⁶Pb 0.91464 0.00033

²⁰⁸Pb / ²⁰⁶Pb 2.1681 0.0008

Note: Values may vary slightly between different certificate revisions. The values presented

here are commonly cited.
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Summary
The protocols outlined in these application notes provide a robust framework for the

preparation of diverse sample types for high-precision lead isotopic analysis. Careful

adherence to these procedures, particularly with respect to minimizing contamination and

ensuring complete sample dissolution and efficient chromatographic separation, is paramount

for achieving high-quality data. The use of certified reference materials is essential for data

validation and ensuring traceability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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